Octafluoro-2-butanone
Overview
Description
Octafluoro-2-butanone, also known as perfluoro-2-butanone, is a fluorinated ketone with the molecular formula C4F8O and a molecular weight of 216.03 g/mol. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Octafluoro-2-butanone, also known as Perfluoro-2-butanone , is primarily used as a reactant in the synthesis of 2,3-bis(perfluoroalkyl)quinoxalines . The primary targets of this compound are therefore the reactants involved in these synthesis reactions.
Biochemical Pathways
It is known to be involved in the synthesis of 2,3-bis(perfluoroalkyl)quinoxalines , suggesting it may play a role in the biochemical pathways related to the synthesis and metabolism of these compounds.
Result of Action
The primary result of this compound’s action is the formation of 2,3-bis(perfluoroalkyl)quinoxalines . These are complex organic compounds with potential applications in various fields. The specific molecular and cellular effects would depend on the nature of these compounds and their interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octafluoro-2-butanone can be synthesized through several methods, including the fluorination of precursor ketones. One common approach involves the reaction of hexafluoroacetone with a suitable fluorinating agent under controlled conditions. The reaction typically requires a strong fluorinating agent, such as elemental fluorine or xenon difluoride, and is conducted at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch processes. These methods ensure consistent quality and yield while maintaining safety standards. The choice of production method depends on factors such as the desired scale, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: Octafluoro-2-butanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride are used to oxidize this compound to produce fluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or other strong reducing agents to yield fluorinated alcohols.
Substitution: Nucleophilic substitution reactions involve the use of nucleophiles such as alkoxides or amines to replace fluorine atoms in the compound.
Major Products Formed:
Fluorinated Carboxylic Acids: Resulting from oxidation reactions.
Fluorinated Alcohols: Produced through reduction reactions.
Substituted Fluorinated Compounds: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Octafluoro-2-butanone is widely used in scientific research due to its unique properties. It serves as a building block in organic synthesis, a solvent in chemical reactions, and a reagent in various analytical techniques. Its applications extend to fields such as chemistry, biology, medicine, and industry.
Chemistry: Used as a solvent and reagent in organic synthesis and fluorination reactions.
Biology: Employed in the study of biological membranes and fluorinated biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fluorinated polymers and materials with enhanced chemical resistance.
Comparison with Similar Compounds
Hexafluoroacetone: A simpler fluorinated ketone with fewer fluorine atoms.
Perfluorobutanoic Acid: A fluorinated carboxylic acid derived from octafluoro-2-butanone through oxidation.
Properties
IUPAC Name |
1,1,1,3,3,4,4,4-octafluorobutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8O/c5-2(6,4(10,11)12)1(13)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPLLYVRTUXAHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392395 | |
Record name | Perfluoro-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337-20-2 | |
Record name | Perfluoro-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 337-20-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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